molecular formula C7H8F2O B6283047 6,6-difluorobicyclo[3.1.0]hexane-3-carbaldehyde, Mixture of diastereomers CAS No. 494210-62-7

6,6-difluorobicyclo[3.1.0]hexane-3-carbaldehyde, Mixture of diastereomers

Cat. No.: B6283047
CAS No.: 494210-62-7
M. Wt: 146.13 g/mol
InChI Key: FDNVNXMDRNDLMG-UHFFFAOYSA-N
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Description

6,6-Difluorobicyclo[3.1.0]hexane-3-carbaldehyde, Mixture of diastereomers: is a fluorinated bicyclic compound The presence of two fluorine atoms at the 6,6-positions and an aldehyde group at the 3-position makes it a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-difluorobicyclo[3.1.0]hexane-3-carbaldehyde typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for larger batches, ensuring purity through advanced separation techniques, and maintaining safety protocols for handling fluorinated compounds.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 6,6-difluorobicyclo[3.1.0]hexane-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, although these reactions are typically less common due to the strong carbon-fluorine bond.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products:

    Oxidation: 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid.

    Reduction: 6,6-difluorobicyclo[3.1.0]hexane-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Drug Discovery: Incorporated into analogs of existing drugs to enhance their properties.

    Biological Studies: Studied for its interactions with biological targets due to its unique structure and physicochemical properties.

Industry:

    Material Science:

Mechanism of Action

The mechanism of action of 6,6-difluorobicyclo[3.1.0]hexane-3-carbaldehyde depends on its application. In drug discovery, it acts by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with the target.

Comparison with Similar Compounds

    4,4-Difluorocyclohexane: A simpler fluorinated compound with similar properties but lacking the bicyclic structure.

    6,6-Difluorobicyclo[3.1.0]hexane: Without the aldehyde group, this compound serves as a precursor in the synthesis of 6,6-difluorobicyclo[3.1.0]hexane-3-carbaldehyde.

Uniqueness:

  • The presence of both fluorine atoms and an aldehyde group in a rigid bicyclic structure

Properties

IUPAC Name

6,6-difluorobicyclo[3.1.0]hexane-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2O/c8-7(9)5-1-4(3-10)2-6(5)7/h3-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNVNXMDRNDLMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1C2(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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